molecular formula C16H10ClFN2O2 B2408800 5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 477712-06-4

5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2408800
CAS RN: 477712-06-4
M. Wt: 316.72
InChI Key: MKBNMFTYHIRBDQ-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, also known as 5-CPFPC, is an organic compound with a broad range of applications. Synthesized from 2-chlorophenol and 4-fluorophenol, 5-CPFPC is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a dye component and in the production of cosmetics. This versatile compound has a wide range of biochemical and physiological effects, and its use in scientific research is rapidly increasing.

Scientific Research Applications

Synthesis and Structural Characterization

5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives have been synthesized and characterized, providing insights into their crystal structures and molecular conformations. For instance, Loh et al. (2013) synthesized various pyrazole compounds and characterized their structures using X-ray single crystal structure determination, highlighting the dihedral angles formed between the pyrazole and fluoro-substituted rings (Loh et al., 2013).

Antimicrobial and Anti-inflammatory Properties

These compounds have shown potential in antimicrobial and anti-inflammatory applications. Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives and screened them for antibacterial and antifungal activities, demonstrating good efficacy against various microbial strains (Ragavan et al., 2010). Lokeshwari et al. (2017) also reported the synthesis of 2-pyrazoline analogues with potent anti-inflammatory effects, mediated by inhibition of phospholipase A2 (Lokeshwari et al., 2017).

Radiotracer Development for PET Imaging

In the field of radiopharmaceuticals, compounds based on 5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid have been explored as potential PET radiotracers. Katoch-Rouse and Horti (2003) synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a compound with potential for studying CB1 cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).

Nonlinear Optical Materials

Chandrakantha et al. (2013) investigated N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates for their optical nonlinearity, identifying potential applications in optical limiting (Chandrakantha et al., 2013).

Antiviral and Cytotoxic Activities

The derivatives of 5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid have also been evaluated for their antiviral and cytotoxic activities. For example, Dawood et al. (2011) synthesized new pyrazole- and isoxazole-based heterocycles and tested them for anti-HSV-1 and cytotoxic activities, demonstrating significant efficacy against Herpes simplex type-1 (Dawood et al., 2011).

Antifungal and Anticancer Potential

The novel pyrazole derivatives containing oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and shown to possess potential antimicrobial and anticancer properties. Hafez et al. (2016) reported that these compounds exhibited higher anticancer activity than the reference drug doxorubicin in certain cases, along with good antimicrobial activity (Hafez et al., 2016).

properties

IUPAC Name

5-(2-chlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2/c17-13-4-2-1-3-12(13)15-9-14(16(21)22)19-20(15)11-7-5-10(18)6-8-11/h1-9H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBNMFTYHIRBDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

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